N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a dimethylphenyl group attached to a methyloxolan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2,5-dimethylphenylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amine compounds .
Scientific Research Applications
N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their function and triggering downstream effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)thiourea: Shares the dimethylphenyl group but has a thiourea moiety instead of the methyloxolan-3-amine.
2,5-Dimethylphenyl isocyanate: Contains the same aromatic ring but with an isocyanate group.
Uniqueness
N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Biological Activity
N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine is an organic compound notable for its unique structure, which includes a phenyl group with two methyl substituents at the 2 and 5 positions and a methyloxolan ring. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{17}N
- Molecular Weight : Approximately 205.30 g/mol
- Structure : The compound features a methyloxolan ring (a five-membered cyclic ether) with an amine group at the 3 position.
The structural characteristics contribute to its distinct chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
This compound has also been investigated for its ability to inhibit certain cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, potentially through modulation of specific signaling pathways or enzyme activities. The compound's interaction with molecular targets such as protein kinases or phosphatases may be crucial in mediating these effects.
The biological activity of this compound is thought to stem from its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to alterations in various biochemical pathways. For instance, it may act as an inhibitor or activator depending on the target, influencing processes like cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating a promising alternative treatment option.
- Cancer Cell Line Inhibition : In another study focusing on cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells. The IC50 value was found to be comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate.
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | Effect Observed | IC50/MIC Values |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 8 µg/mL |
Antimicrobial | Escherichia coli | Growth inhibition | MIC = 16 µg/mL |
Anticancer | MCF-7 (breast cancer) | Cell proliferation inhibition | IC50 = 25 µM |
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-9-4-5-10(2)13(8-9)14-12-6-7-15-11(12)3/h4-5,8,11-12,14H,6-7H2,1-3H3 |
InChI Key |
DBBOTRDTDIDQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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